
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is an organic compound that belongs to the class of substituted cyclohexadienones This compound is characterized by the presence of two bromine atoms, a methyl group, and an acetate ester functional group attached to a cyclohexadienone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate typically involves the bromination of a suitable precursor, such as 1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 3 and 5 positions of the cyclohexadienone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate involves its interaction with molecular targets through various pathways. For example, it may act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: This compound is similar in structure but has different substituents and functional groups.
Dibromothymoquinone: Another related compound with similar bromine substitution but different core structure.
Uniqueness
3,5-Dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.
属性
CAS 编号 |
90721-59-8 |
|---|---|
分子式 |
C9H8Br2O3 |
分子量 |
323.97 g/mol |
IUPAC 名称 |
(3,5-dibromo-1-methyl-6-oxocyclohexa-2,4-dien-1-yl) acetate |
InChI |
InChI=1S/C9H8Br2O3/c1-5(12)14-9(2)4-6(10)3-7(11)8(9)13/h3-4H,1-2H3 |
InChI 键 |
WYYFCTPQTUWBKP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(C=C(C=C(C1=O)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


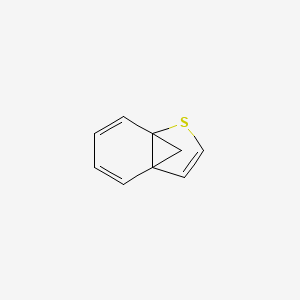
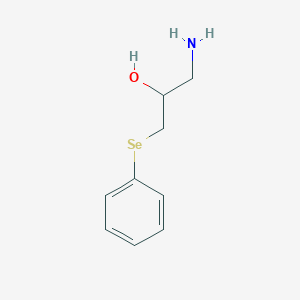
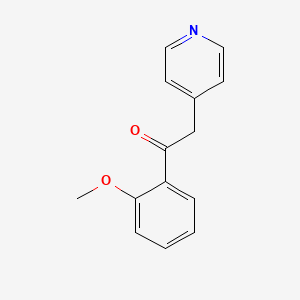
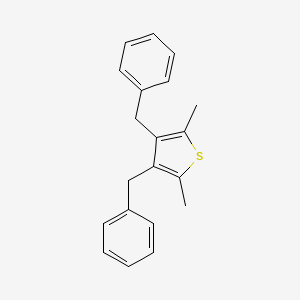
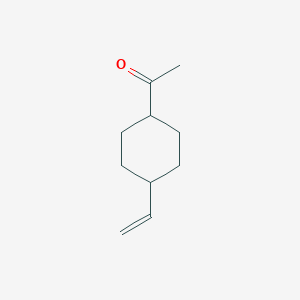
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)
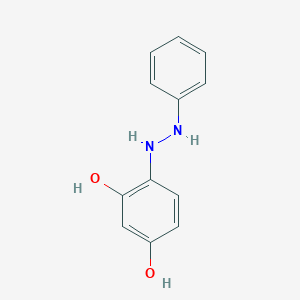
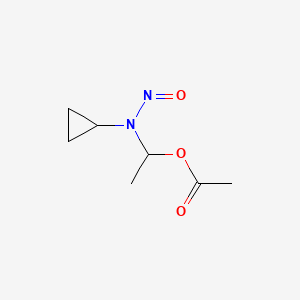
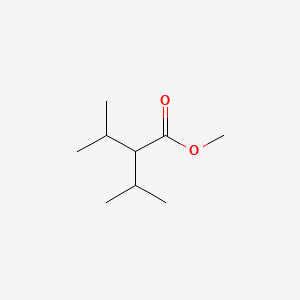
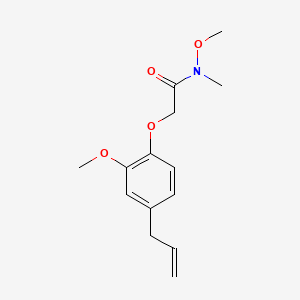
![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)



